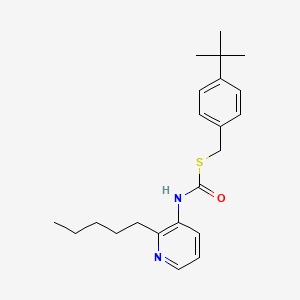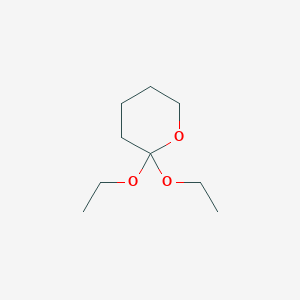
2H-Pyran, 2,2-diethoxytetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2,2-diethoxytetrahydro- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is a derivative of 2H-pyran, where two ethoxy groups are attached to the second carbon atom. It is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2,2-diethoxytetrahydro- can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method not only produces 2H-pyrans but also their cis-dienone valence isomers and 4H-pyrans, depending on the reaction conditions . Another method involves the use of unsaturated acyclic ketones, 4H-pyrans, and pyrones as starting materials .
Industrial Production Methods
Industrial production of 2H-Pyran, 2,2-diethoxytetrahydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction of pyrylium salts with organometallic reagents is scaled up, and the process parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2,2-diethoxytetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Scientific Research Applications
2H-Pyran, 2,2-diethoxytetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2,2-diethoxytetrahydro- involves its ability to undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process. This valence tautomerism determines its reactivity and the formation of various products in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran: The parent compound without ethoxy groups.
4H-Pyran: An isomer with the saturated carbon at position 4.
2H-Chromene: A fused aromatic derivative of 2H-pyran.
Uniqueness
2H-Pyran, 2,2-diethoxytetrahydro- is unique due to the presence of two ethoxy groups, which enhance its stability and reactivity compared to its parent compound, 2H-pyran. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
53143-91-2 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,2-diethoxyoxane |
InChI |
InChI=1S/C9H18O3/c1-3-10-9(11-4-2)7-5-6-8-12-9/h3-8H2,1-2H3 |
InChI Key |
FKHZHLLQZGIQTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCO1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


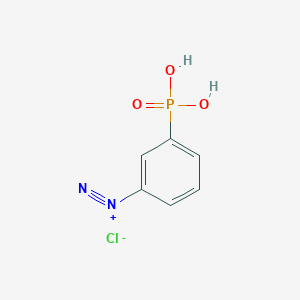

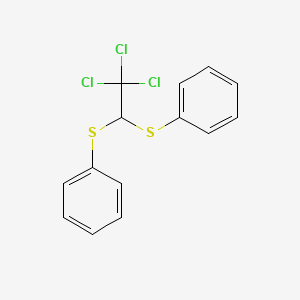
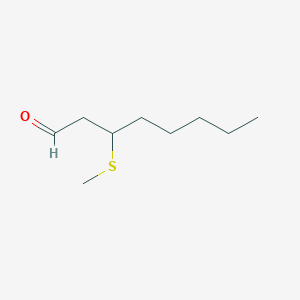
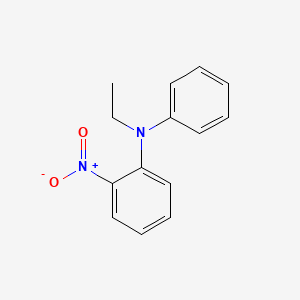


![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)

![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
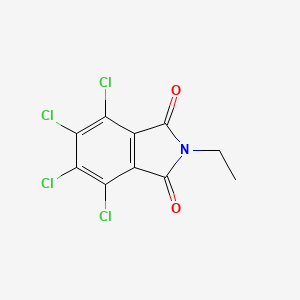

![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
